molecular formula C5H2BrClFN B1373312 3-Bromo-2-chloro-5-fluoropyridine CAS No. 884494-36-4

3-Bromo-2-chloro-5-fluoropyridine

Cat. No.: B1373312
CAS No.: 884494-36-4
M. Wt: 210.43 g/mol
InChI Key: NKUUDYHEWVWETB-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-fluoropyridine is a halogenated pyridine derivative. It is a white or off-white solid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes . The presence of bromine, chlorine, and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-2-chloro-5-fluoropyridine involves the halogenation of pyridine derivatives. For instance, 5-bromo-3-fluoro-2-hydroxypyridine can be treated with phosphorus oxychloride at elevated temperatures (around 150°C) to yield the desired product . The reaction mixture is then quenched with ice, and the pH is adjusted using potassium carbonate. The product is extracted using dichloromethane, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the final compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Suzuki-Miyaura Coupling: Biaryl compounds with diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

3-Bromo-2-chloro-5-fluoropyridine is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: This compound is a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.

    Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluoropyridine depends on its application. In nucleophilic substitution reactions, the electron-withdrawing effects of the halogen atoms facilitate the departure of leaving groups, allowing nucleophiles to attack the pyridine ring. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form biaryl products .

Comparison with Similar Compounds

  • 3-Bromo-2-fluoropyridine
  • 2-Chloro-5-bromopyridine
  • 2-Chloro-3-fluoropyridine

Comparison: 3-Bromo-2-chloro-5-fluoropyridine is unique due to the presence of three different halogens on the pyridine ring, which provides a versatile platform for various chemical transformations. Compared to its analogs, this compound offers a broader range of reactivity and selectivity in organic synthesis .

Properties

IUPAC Name

3-bromo-2-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUUDYHEWVWETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654063
Record name 3-Bromo-2-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-36-4
Record name 3-Bromo-2-chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloro-5-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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